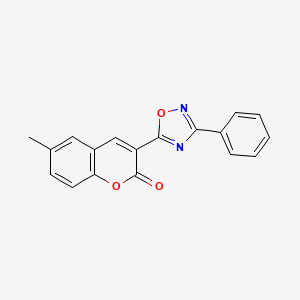

6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Description

6-Methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a 1,2,4-oxadiazole ring substituted at position 3 of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O3/c1-11-7-8-15-13(9-11)10-14(18(21)22-15)17-19-16(20-23-17)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHOXBKLAVYFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-methyl-2H-chromen-2-one with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties.

Biology

The compound exhibits significant biological activities:

- Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains. For instance, studies have shown that it can disrupt bacterial cell membranes or interfere with essential enzymes.

- Anticancer Potential : The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells by activating specific signaling pathways. In vitro studies have demonstrated its efficacy in inhibiting the growth of several cancer cell lines.

Medicine

In medicine, this compound is being explored for therapeutic applications due to its potential to act as an anticancer agent. Preliminary studies suggest that it may inhibit tumor growth and metastasis in various cancer models.

Data Tables

| Application Area | Specific Activity | References |

|---|---|---|

| Chemistry | Building block for complex synthesis | |

| Biology | Antimicrobial activity against bacterial strains | |

| Induces apoptosis in cancer cells | ||

| Medicine | Potential anticancer agent |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, researchers treated human breast cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry and Western blot analyses.

Mechanism of Action

The mechanism of action of 6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt bacterial cell membranes or interfere with essential enzymes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Coumarin-Oxadiazole Hybrids

Coumarin derivatives functionalized with heterocyclic rings at position 3 are widely studied. Key comparisons include:

Key Observations :

- Electronic Effects: The 1,2,4-oxadiazole ring introduces strong electron-withdrawing character, stabilizing the coumarin core and enhancing reactivity in biological systems compared to aminooxazole or thiazole analogs .

- Synthetic Efficiency : Microwave-assisted methods (e.g., ST-1353 synthesis) achieve higher yields and purity compared to traditional cyclization routes (e.g., 40% yield for chromone-oxadiazole hybrids) .

Key Observations :

- Anticancer Selectivity : The oxadiazole moiety in 5h demonstrates exceptional selectivity against prostate and ovarian cancers, likely due to interactions with DNA repair enzymes or kinase targets .

Physicochemical and Spectroscopic Comparisons

Data from analogous compounds highlight trends in melting points, yields, and spectroscopic signatures:

*Estimates based on structural analogs.

Biological Activity

6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound that exhibits significant biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of chromenone and oxadiazole structural moieties, which contribute to its diverse biological properties. The IUPAC name for this compound is this compound, with a molecular formula of and a molecular weight of approximately 304.3 g/mol .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H12N2O3 |

| Molecular Weight | 304.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 950392-71-9 |

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with essential enzymatic processes .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains using an agar diffusion method. The results demonstrated significant inhibition zones for Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).

Cytotoxicity Assays

In vitro cytotoxicity was assessed using MTT assays to determine the IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HePG-2 | 25.0 |

| MCF-7 | 30.5 |

| HCT116 | 20.0 |

These results indicate that the compound effectively induces apoptosis in cancer cells through various signaling pathways .

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing therapeutic agents for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial : Disruption of cell membrane integrity and inhibition of bacterial enzymes.

- Anticancer : Induction of apoptosis via activation of caspase pathways and modulation of cell cycle regulators.

- Anti-inflammatory : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.